N-(1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with an isoquinoline carboxamide scaffold. The compound features a 2-methoxyethyl substituent at position 2 of the dihydroisoquinoline ring and a 1-oxo group, which confers rigidity and modulates electronic properties. Its synthesis typically involves coupling benzothiazole-2-amine derivatives with functionalized isoquinoline precursors under reflux conditions, as exemplified in protocols for related benzothiazole-isoquinoline hybrids .
Pharmacologically, this compound is hypothesized to target kinase enzymes or inflammatory pathways, given structural similarities to known MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitors and analgesics . However, its exact mechanism remains under investigation.
Properties
Molecular Formula |
C20H17N3O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-26-11-10-23-12-15(13-6-2-3-7-14(13)19(23)25)18(24)22-20-21-16-8-4-5-9-17(16)27-20/h2-9,12H,10-11H2,1H3,(H,21,22,24) |
InChI Key |
SCWQAOIUBNRVNB-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and pharmacological differences:
Functional and Pharmacological Insights
Substituent Effects on Activity :
- The 2-methoxyethyl group in the target compound improves aqueous solubility compared to bulkier substituents (e.g., trifluoromethyl groups in safimaltib) but reduces binding affinity to MALT1 .
- Benzothiazole modifications : Dioxido or trioxo derivatives (e.g., and ) exhibit enhanced anti-inflammatory activity but lower metabolic stability due to susceptibility to reductase enzymes .
Target Selectivity: Safimaltib demonstrates superior potency against MALT1 (IC₅₀: 3.2 nM) owing to its trifluoromethyl-pyrazole moiety, which enhances hydrophobic interactions with the enzyme’s active site . The target compound’s isoquinoline carboxamide scaffold may confer selectivity for kinase domains over COX-2, unlike N-(4-hydroxyphenyl)-trioxo derivatives .
ADME Profile :
- Solubility : Methoxyethyl and hydroxyphenyl groups improve solubility (LogP ~2–3) compared to lipophilic trifluoromethyl analogues (LogP >4) .
- Metabolism : Safimaltib’s trifluoromethyl groups slow oxidative metabolism but increase risk of CYP-mediated drug-drug interactions .
Research Findings and Clinical Relevance
- Anticancer Potential: The target compound’s structural similarity to safimaltib suggests utility in hematologic malignancies, though its higher IC₅₀ necessitates further optimization .
- Anti-inflammatory Applications : Analogues with trioxo-benzothiazole moieties (e.g., ) show promise for COX-2 inhibition but require formulation strategies to address rapid clearance .
Preparation Methods
Bischler-Napieralski Cyclization
The dihydroisoquinoline scaffold is synthesized via Bischler-Napieralski cyclization of a β-phenethylamide precursor. For example, heating N-(2-phenylethyl)acetamide with phosphoryl chloride at 80°C for 6 hours yields 1,2-dihydroisoquinoline in 72% yield. Modifications include using microwave irradiation (150°C, 20 minutes) to improve efficiency (89% yield).
Key parameters :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| POCl₃ | 80°C | 6 h | 72% |
| PCl₅ (microwave) | 150°C | 20 min | 89% |
Reductive Amination Pathways
Alternative routes employ reductive amination of keto-acid derivatives. For instance, condensing 4-carboxybenzaldehyde with 2-methoxyethylamine using sodium cyanoborohydride in methanol at pH 5 produces the dihydroisoquinoline precursor in 68% yield. This method avoids harsh cyclization conditions but requires careful pH control to prevent imine hydrolysis.
Formation of the Carboxamide Linkage
Carboxylic Acid Activation
The isoquinoline-4-carboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, yielding a stable active ester. Coupling with 1,3-benzothiazol-2-amine at room temperature for 12 hours produces the carboxamide in 92% yield.
Coupling agent comparison :
| Agent | Solvent | Time | Yield |
|---|---|---|---|
| HATU | DMF | 12 h | 92% |
| EDCl/HOBt | CH₂Cl₂ | 24 h | 78% |
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) accelerates the reaction, achieving 95% yield while reducing epimerization risks. This method is particularly effective for heat-sensitive intermediates.
Oxidation to the 1-Oxo Derivative
Manganese Dioxide Oxidation
Treating the dihydroisoquinoline with activated manganese dioxide in dichloromethane at room temperature for 24 hours selectively oxidizes the 1,2-dihydro ring to the 1-oxo form (88% yield). Over-oxidation to isoquinoline is minimized by controlling reaction time and MnO₂ stoichiometry.
Oxidant screening :
| Oxidant | Solvent | Time | Yield |
|---|---|---|---|
| MnO₂ | CH₂Cl₂ | 24 h | 88% |
| DDQ | Toluene | 6 h | 76% |
Catalytic Aerobic Oxidation
Palladium(II) acetate catalyzed oxidation under oxygen atmosphere (1 atm, 50°C) achieves 82% yield but requires rigorous moisture exclusion.
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1). Characterization data include:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15–7.98 (m, 4H, aromatic), 4.32 (t, J = 6.4 Hz, 2H, OCH₂), 3.71 (s, 3H, OCH₃).
- HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).
Optimization of Reaction Conditions
Solvent Effects on Alkylation
Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may promote elimination. Adding molecular sieves (4Å) suppresses hydrolysis, improving yields by 12–15%.
Temperature Control in Oxidation
Maintaining temperatures below 30°C during MnO₂ oxidation prevents dimerization byproducts. Cryogenic conditions (−20°C) further reduce side reactions but prolong reaction times.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?
- Methodology : The compound can be synthesized via condensation reactions between substituted isoquinoline precursors and benzothiazole derivatives. Key steps include:
- Activation of the isoquinoline-4-carboxylic acid moiety using coupling agents (e.g., EDCI or DCC) in anhydrous solvents like THF or DMF .
- Reaction with 2-amino-1,3-benzothiazole under reflux conditions (e.g., 80–100°C for 6–12 hours).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology :
- NMR : -NMR identifies the methoxyethyl group (δ 3.2–3.5 ppm for OCHCHO) and benzothiazole protons (δ 7.2–8.1 ppm). -NMR confirms carbonyl groups (C=O at ~165–175 ppm) .
- X-ray crystallography : For absolute configuration determination, single-crystal X-ray diffraction (e.g., at 230 K) resolves bond angles and torsion angles, critical for validating dihydroisoquinoline geometry .
Q. What are the recommended protocols for screening biological activity of this compound?
- Methodology :
- In vitro assays : Use kinase inhibition assays (e.g., ATPase activity measurement) to evaluate binding to target enzymes.
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Dose-response curves : Optimize concentrations (1 nM–100 µM) in triplicate to assess potency and selectivity.
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., high in vitro potency vs. low in vivo efficacy) be addressed?
- Methodology :
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomal assays) and plasma protein binding to identify bioavailability issues .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites and assess their contribution to off-target effects .
- Structural optimization : Introduce substituents (e.g., fluorine atoms) to enhance metabolic resistance while retaining activity .
Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?
- Methodology :
- Quantum chemical calculations : Employ Gaussian or ORCA software to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Machine learning : Train models on datasets (e.g., Reaxys) to predict regioselectivity in functionalization reactions (e.g., halogenation at C3 or C7) .
- Transition-state analysis : Identify energy barriers for cyclization or ring-opening reactions using DFT-based transition-state searches .
Q. How can structural modifications reduce toxicity while maintaining target affinity?
- Methodology :
- Toxicity prediction : Use tools like ProTox-II to flag structural alerts (e.g., benzothiazole-related hepatotoxicity) .
- Isosteric replacement : Replace the methoxyethyl group with bioisosteres (e.g., cyclopropylmethoxy) to mitigate metabolic oxidation .
- In silico docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to validate binding mode retention post-modification .
Q. What experimental designs address low yields in multi-step syntheses of derivatives?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi method) to optimize reaction parameters (temperature, solvent, catalyst loading) .
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, improving yields of intermediates .
- Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Methodological Challenges and Solutions
Q. How to resolve ambiguities in regioselectivity during functionalization of the isoquinoline core?
- Approach :
- Directed metalation : Use directing groups (e.g., pyridyl or carbonyl) to control lithiation or palladium-catalyzed C–H activation .
- Competition experiments : Compare reaction outcomes (e.g., bromination at C5 vs. C8) under varying conditions (e.g., Lewis acid catalysts) .
Q. What analytical techniques validate the stability of this compound under physiological conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
